molecular formula C26H29N3O5S B11322069 Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate

Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate

Cat. No.: B11322069
M. Wt: 495.6 g/mol
InChI Key: VWUABVHCQVRMFB-UHFFFAOYSA-N
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Description

Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a phthalazinone moiety, a sulfonyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phthalazinone Moiety: This step involves the cyclization of appropriate precursors to form the hexahydrophthalazinone ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Coupling with Benzoate Ester: The final step involves the coupling of the sulfonylated intermediate with ethyl benzoate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and benzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl 3-[[5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methylphenyl]sulfonylamino]benzoate

InChI

InChI=1S/C26H29N3O5S/c1-4-29-25(30)22-12-7-6-11-21(22)24(27-29)18-14-13-17(3)23(16-18)35(32,33)28-20-10-8-9-19(15-20)26(31)34-5-2/h8-10,13-16,28H,4-7,11-12H2,1-3H3

InChI Key

VWUABVHCQVRMFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NC4=CC=CC(=C4)C(=O)OCC

Origin of Product

United States

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